N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-22(13-30-19-11-10-16-6-4-5-7-17(16)12-19)24-23-20-14-31(28,29)15-21(20)25-26(23)18-8-2-1-3-9-18/h1-12H,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZKYRNRVWDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity based on recent research findings.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core fused with a naphthalen-2-yloxy group. The presence of the 5,5-dioxido group enhances both its chemical stability and biological activity. The molecular formula is with a molecular weight of approximately 357.42 g/mol .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Thieno[3,4-c]pyrazole derivatives have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .
- Antioxidant Effects : The compound has demonstrated antioxidant capabilities, which may help mitigate oxidative stress in biological systems .
- Anticancer Potential : Some derivatives of thieno[3,4-c]pyrazoles have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
Research Findings and Case Studies
Recent studies have explored the biological activity of related thieno[3,4-c]pyrazole compounds and their derivatives:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of thieno[3,4-c]pyrazole derivatives highlighted their effectiveness against various microbial strains. The results indicated that the presence of specific substituents on the pyrazole ring significantly influenced their antimicrobial potency.
Table 2: Antimicrobial Activity Data
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5,5-dioxido-2-phenyl-4,6-dihydro...) | Escherichia coli | 32 µg/mL |
| N-(5,5-dioxido-2-phenyl-4,6-dihydro...) | Staphylococcus aureus | 16 µg/mL |
| N-(5,5-dioxido-2-phenyl-4,6-dihydro...) | Candida albicans | 64 µg/mL |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
Conclusion and Future Directions
This compound exhibits significant potential for various therapeutic applications due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its efficacy for clinical use. Future studies should focus on detailed pharmacokinetic profiles and toxicity assessments to advance its development as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Diversity: The target compound’s thieno[3,4-c]pyrazole core is distinct from triazoles or thiazolo-pyrimidines , offering unique electronic and steric profiles. Sulfone groups are rare in the analogues but critical for modulating solubility and reactivity. Triazole derivatives (e.g., 6a ) prioritize click chemistry for synthesis, whereas thieno-pyrazoles may require cyclization of thiophene precursors.
Nitro-substituted analogues (e.g., 6b-c ) exhibit strong electron-withdrawing effects, whereas the sulfone in the target compound provides milder polarization.
Physicochemical Properties: Solubility: Sulfone-containing compounds typically exhibit higher aqueous solubility than nitro-substituted analogues due to enhanced polarity . Hydrogen Bonding: The acetamide group in the target compound enables stronger hydrogen bonding (evidenced by IR νmax ~1671–1682 cm⁻¹ in analogues ) compared to cyano or ester functionalities in thiazolo-pyrimidines .
Crystallographic and Computational Validation
- Structural Validation : Tools like SHELXL and PLATON are critical for confirming the sulfone’s geometry and hydrogen-bonding patterns (e.g., graph set analysis ).
- SAR Studies : Computational modeling of the naphthalen-2-yloxy group’s orientation could predict binding modes distinct from naphthalen-1-yloxy analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
